molecular formula C6H12N2O3 B7800611 Ethyl 3-(carbamoylamino)propanoate CAS No. 198879-21-9

Ethyl 3-(carbamoylamino)propanoate

Cat. No.: B7800611
CAS No.: 198879-21-9
M. Wt: 160.17 g/mol
InChI Key: BYCFJYNUBNQNIY-UHFFFAOYSA-N
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Description

Ethyl 3-(carbamoylamino)propanoate is a carbamate derivative characterized by a carbamoyl group (CONH₂) attached to the β-carbon of an ethyl propanoate backbone. The carbamoylamino group confers polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems or material science applications .

Properties

IUPAC Name

ethyl 3-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-11-5(9)3-4-8-6(7)10/h2-4H2,1H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCFJYNUBNQNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036717
Record name ETHYL 3-UREIDOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198879-21-9
Record name ETHYL 3-UREIDOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Ethyl 3-(carbamoylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways. Medicine: It is being explored for its therapeutic potential in various medical applications, such as drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.

  • Biochemical Pathways: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate
  • Structure : Features a 3-oxoamide linkage to a 5-chloropyridine ring.
  • Applications : Patented as an anticancer agent targeting AIMP2-DX2 .
(b) Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl
  • Structure: Contains a protonated amino group and a 4-iodophenyl substituent.
  • Key Differences: The iodine atom increases molecular weight and may influence radioimaging applications. The HCl salt enhances water solubility compared to the neutral carbamoylamino derivative .
(c) Ethyl 3-(isopropylamino)propanoate
  • Structure : Substituted with a branched alkyl (isopropyl) group.
  • Key Differences : The hydrophobic isopropyl group reduces polarity, favoring agrochemical applications (e.g., Benfuracarb synthesis) over biomedical uses .
(d) Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
  • Structure : Incorporates a pyridine-methylamine moiety.
  • Key Differences : The basic pyridine nitrogen alters pH-dependent solubility and reactivity, making it suitable for coordination chemistry or drug delivery .

Physicochemical and Functional Properties

Compound Key Functional Groups Polarity Applications References
Ethyl 3-(carbamoylamino)propanoate Carbamoylamino (CONH₂) High Pharmaceuticals, enzyme inhibitors
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate Chloropyridine, amide Moderate Anticancer agents
Ethyl 3-amino-3-(4-iodophenyl)propanoate HCl Amino, 4-iodophenyl Low (HCl salt) Radiopharmaceuticals
Ethyl 3-(isopropylamino)propanoate Isopropylamino Low Agrochemical intermediates
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate Pyridine-methylamine Moderate Coordination chemistry
Key Observations:
  • Polarity: Carbamoylamino derivatives exhibit higher polarity due to hydrogen-bonding capacity, favoring aqueous solubility and biomedical applications.
  • Bioactivity: Chloropyridine and pyridine derivatives (e.g., ) show enhanced biological targeting compared to alkylamino analogs.
  • Synthesis: Carbamoylamino derivatives may require milder conditions than halogenated analogs (e.g., chloropyridine synthesis in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(carbamoylamino)propanoate
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